molecular formula C8H9BFNO3 B1426511 (2-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid CAS No. 874289-23-3

(2-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid

Cat. No. B1426511
M. Wt: 196.97 g/mol
InChI Key: STYRVOIKGOQNAD-UHFFFAOYSA-N
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Description

“(2-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid” is a boronic acid derivative with a molecular weight of 196.97 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The molecular formula of “(2-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid” is C8H9BFNO3 . The InChI code is 1S/C8H9BFNO3/c1-11-8(12)5-2-3-7(10)6(4-5)9(13)14/h2-4,13-14H,1H3,(H,11,12) .

It is stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Optical Modulation and Sensing Applications

Phenyl boronic acids, including derivatives like "(2-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid," are recognized for their ability to bind to saccharides, making them useful for saccharide recognition and sensing. A study demonstrated the use of phenyl boronic acids conjugated with polyethylene glycol-wrapped single-walled carbon nanotubes for the quenching of near-infrared fluorescence in response to saccharide binding, showcasing a clear link between molecular structure and optical properties, which could be leveraged for designing advanced sensing materials (Mu et al., 2012).

Fluorescence Quenching and Solvent Interaction Studies

Research on the fluorescence quenching of boronic acid derivatives, including those similar to "(2-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid," in different solvents has revealed insights into the interaction mechanisms of these compounds, providing foundational knowledge for the development of fluorescent probes and sensors (Geethanjali et al., 2015).

Synthesis and Structural Analysis

Binding Interactions and Selectivity

Investigations into the binding interactions of boronic acid derivatives with sugars have provided valuable information on the selectivity and affinity of these compounds towards different sugars, which is crucial for their application in biochemical sensors and diagnostics (Bhavya et al., 2016).

Influence on Material Properties

Studies on the influence of fluorine substituents on the properties of phenylboronic compounds have shed light on how such modifications can affect their Lewis acidity, hydrolytic stability, and other properties, which is relevant for their applications in materials chemistry and biology (Gozdalik et al., 2017).

Safety And Hazards

“(2-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid” is classified under GHS07 and has the signal word 'Warning’ . It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

[2-fluoro-4-(methylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BFNO3/c1-11-8(12)5-2-3-6(9(13)14)7(10)4-5/h2-4,13-14H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STYRVOIKGOQNAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C(=O)NC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701201830
Record name B-[2-Fluoro-4-[(methylamino)carbonyl]phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701201830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid

CAS RN

874289-23-3
Record name B-[2-Fluoro-4-[(methylamino)carbonyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874289-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-[2-Fluoro-4-[(methylamino)carbonyl]phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701201830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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